molecular formula C20H28Cl2N2O5 B8539736 (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate

(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate

Cat. No.: B8539736
M. Wt: 447.3 g/mol
InChI Key: YTUGEVNBPAIHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a tert-butoxycarbonyl (BOC) protecting group, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce different functional groups.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The BOC group can be removed to reveal the active amine, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is unique due to the combination of its dichlorobenzyl, morpholine, and BOC-protected amine functionalities.

Properties

Molecular Formula

C20H28Cl2N2O5

Molecular Weight

447.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate

InChI

InChI=1S/C20H28Cl2N2O5/c1-20(2,3)29-18(25)23(4)6-5-17-12-24(7-8-27-17)19(26)28-13-14-9-15(21)11-16(22)10-14/h9-11,17H,5-8,12-13H2,1-4H3

InChI Key

YTUGEVNBPAIHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising of 3,5-dichlorobenzyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)morpholine-4-carboxylate (Example 11, step 1) (1 g, 2.308 mmol) and sodium hydride (60% in oil) (0.111 g, 2.77 mmol) in DMF (20 mL) was stirred at 0° C. for 15 minutes. Iodomethane (0.216 mL, 3.46 mmol) was added and the mixture was left to stir at room temperature for 16 hours. The reaction was quenched with water (10 ml) to form a suspension. The suspension was diluted with H2O (100 ml) and extracted with EtOAc (200 ml). The organic portion was separated and washed with H2O (100 ml), dried over MgSO4, filtered and concentrated under reduced pressure to afford the title compound;
Quantity
0.111 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.216 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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